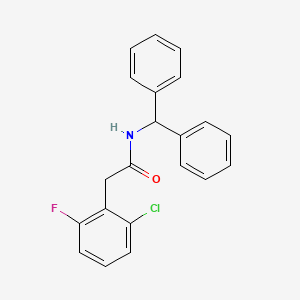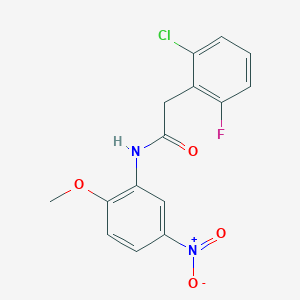
4-chloro-N-(1,1,3,3-tetramethylbutyl)benzamide
Descripción general
Descripción
4-chloro-N-(1,1,3,3-tetramethylbutyl)benzamide, also known as TCBZ, is a benzamide derivative that has been extensively studied for its potential use as an anthelmintic agent. Anthelmintics are drugs that are used to treat parasitic infections caused by helminths, such as tapeworms and roundworms. TCBZ has shown promising results in laboratory experiments and has the potential to be developed into a new anthelmintic drug.
Mecanismo De Acción
The exact mechanism of action of 4-chloro-N-(1,1,3,3-tetramethylbutyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of a key enzyme in the metabolism of the parasites. This leads to a disruption in the energy production of the parasites, ultimately resulting in their death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the parasites it targets. It has been shown to disrupt the energy metabolism of the parasites, leading to a decrease in their ATP levels. This compound has also been shown to cause structural damage to the parasites, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-(1,1,3,3-tetramethylbutyl)benzamide for lab experiments is its broad-spectrum activity against a wide range of parasitic worms. It has also been shown to have a low toxicity profile in animal studies. However, this compound has some limitations for lab experiments, including its relatively low solubility in water and its potential for drug resistance development.
Direcciones Futuras
There are a number of future directions for research on 4-chloro-N-(1,1,3,3-tetramethylbutyl)benzamide. One area of focus is the development of new formulations of this compound that improve its solubility and bioavailability. Another area of focus is the investigation of this compound's potential for use in combination with other anthelmintic drugs to improve its efficacy. Finally, there is a need for further research on the mechanisms of action of this compound and the development of new drugs that target these mechanisms.
Aplicaciones Científicas De Investigación
4-chloro-N-(1,1,3,3-tetramethylbutyl)benzamide has been extensively studied for its potential use as an anthelmintic agent. It has been shown to be effective against a wide range of parasitic worms, including tapeworms and roundworms. This compound works by disrupting the metabolism of the parasites, leading to their death.
Propiedades
IUPAC Name |
4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-14(2,3)10-15(4,5)17-13(18)11-6-8-12(16)9-7-11/h6-9H,10H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHIAZVRMOJRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 5-{[(2-chloro-6-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B3485321.png)
![1-benzyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B3485323.png)
![methyl N-[(2-chloro-6-fluorophenyl)acetyl]glycinate](/img/structure/B3485329.png)


![1-[(2-chloro-6-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B3485336.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-methylpiperazine](/img/structure/B3485344.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485363.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485372.png)
![2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B3485374.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485382.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-bromobenzamide](/img/structure/B3485391.png)
![N-(4-{[(1,1,3,3-tetramethylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3485407.png)